REACTION_CXSMILES
|
[OH-].[Na+].NC1[S:5][C:6]2[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=3[CH:10]=[CH:9][C:7]=2[N:8]=1>O.C(O)CO>[NH2:8][C:7]1[CH:9]=[CH:10][C:11]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:6]=1[SH:5] |f:0.1|
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C=CC1=C2C=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen for 20 hours
|
Duration
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20 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
TEMPERATURE
|
Details
|
the filtrate was chilled in an ice-bath
|
Type
|
EXTRACTION
|
Details
|
The aqueous suspension was extracted with ether (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
gave the product to which heptane (3×150 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
(This step removed traces of acetic acid)
|
Type
|
CUSTOM
|
Details
|
A sample of this compound was recrystallized from ethanol, mp 109°-110°
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C2=CC=CC=C2C=C1)S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |